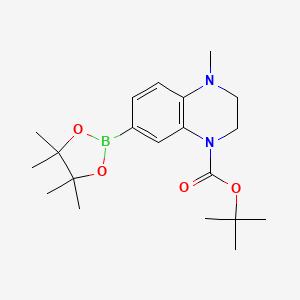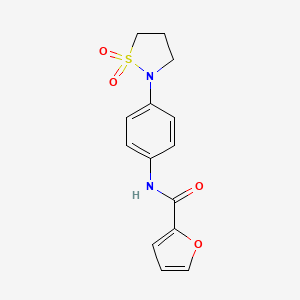
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antiallergic Activity
The synthesis and antiallergic activity of related compounds, exhibiting potent inhibition against the action of serotonin, histamine, and bradykinin, suggest a novel class of antiallergic agents (Georgiev et al., 1987).
Anticancer Applications
Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, indicating their potential in designing new anticancer agents (Kumar et al., 2009).
DNA Binding and Antiprotozoal Activity
Investigations into the binding affinity of certain compounds to DNA have shed light on their potential as antiprotozoal agents, with implications for treating diseases such as trypanosomiasis and malaria (Ismail et al., 2004).
Neuroinflammation Imaging
A study on PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with a specific PET radiotracer provides a noninvasive tool for imaging neuroinflammation, contributing to the understanding and treatment of neuropsychiatric disorders (Horti et al., 2019).
Mechanism of Action
While the specific mechanism of action for “N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide” is not available, compounds with similar structures, such as thiazolidin-2,4-dione (TZD) analogues, exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .
Safety and Hazards
For safety information, it’s important to refer to the Material Safety Data Sheet (MSDS) of the specific compound. For example, “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302-H312-H332, indicating potential harm if swallowed, in contact with skin, or if inhaled .
Future Directions
Thiazolidin-2,4-dione (TZD) scaffolds, which are present in “N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide”, have generated special interest due to their wide range of biological activities . Future research may focus on exploring these activities further and developing new compounds with improved properties.
properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-14(13-3-1-9-20-13)15-11-4-6-12(7-5-11)16-8-2-10-21(16,18)19/h1,3-7,9H,2,8,10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDGHTWTPPYYRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

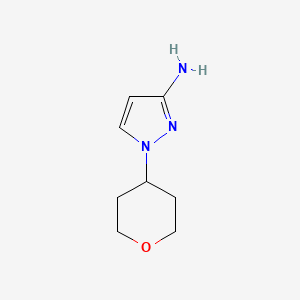

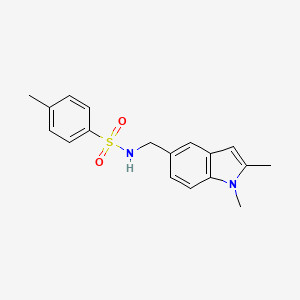
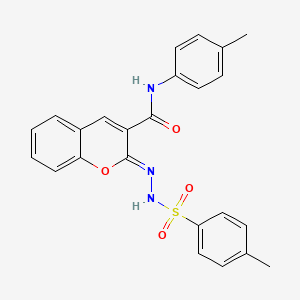
![2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine](/img/structure/B2388956.png)
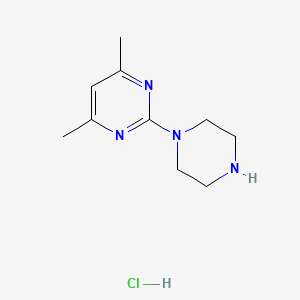


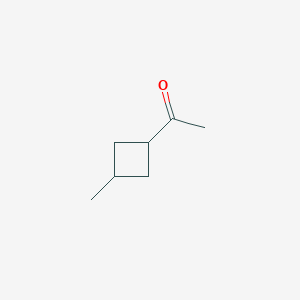
![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2388965.png)
![5-Fluoro-2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2388966.png)
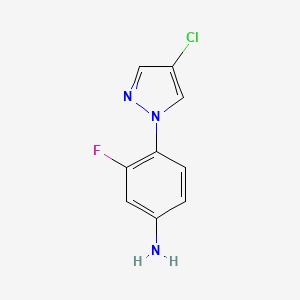
![N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2388969.png)
